2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride
Description
Historical Background and Discovery
The development of this compound emerged from systematic efforts to explore piperazine-containing organic compounds with enhanced pharmacological properties. The compound was first cataloged in chemical databases in 2014, with its initial documentation appearing in PubChem under CID 75531559. The synthesis and characterization of this compound represented part of broader research initiatives focused on developing novel piperazine derivatives with improved biological activities and synthetic accessibility.
The compound's development was influenced by the recognition that piperazine-containing molecules often exhibit significant biological activities due to their ability to interact with various biological targets. The specific structural design of this compound incorporates a propoxy linker connecting the benzaldehyde core to the methylated piperazine ring, a design feature that was intended to optimize both molecular flexibility and target specificity. This architectural approach reflects the evolution of medicinal chemistry strategies that emphasize the importance of linker regions in modulating biological activity and pharmacokinetic properties.
Significance in Organic and Medicinal Chemistry
This compound holds considerable significance in both organic synthesis and medicinal chemistry due to its unique structural characteristics and versatile reactivity profile. The compound exhibits properties associated with both aromatic and aliphatic systems, contributing to its potential biological activity and synthetic utility. The presence of the piperazine ring suggests possible interactions with biological targets, making it particularly valuable in medicinal chemistry applications where specific receptor binding or enzyme inhibition is desired.
The benzaldehyde functional group provides a reactive electrophilic center that can participate in various condensation reactions, Schiff base formations, and oxidation-reduction processes. This reactivity, combined with the nucleophilic properties of the piperazine nitrogen atoms, creates opportunities for diverse chemical transformations and derivatizations. The compound's moderate to high polarity, influenced by the functional groups present, affects its behavior in various chemical environments and biological systems.
As a hydrochloride salt, the compound demonstrates enhanced water solubility compared to its free base form, which significantly improves its utility in pharmaceutical applications and biological testing. This improved solubility profile makes it more suitable for formulation development and in vitro biological assays, where aqueous solubility is often a critical factor in compound evaluation and development.
Position Within the Family of Piperazinyl-Propoxy Benzaldehydes
This compound occupies a distinctive position within the broader family of piperazinyl-propoxy benzaldehyde derivatives. This family includes several structurally related compounds that share the common architectural feature of a benzaldehyde core connected to a piperazine ring through a propoxy linker, but differ in their substitution patterns and positions.
Notable family members include 4-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride (CAS: 1609406-81-6), which features the same substituent pattern but with the propoxy group attached to the para position of the benzaldehyde ring rather than the ortho position. Additionally, 3-methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde (CAS: 687635-75-2) represents another family member that incorporates a methoxy substituent, demonstrating the structural diversity possible within this chemical class.
The family also includes chlorinated derivatives such as 2-chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde (CAS: 848847-23-4), which illustrates how halogen substitution can modify the electronic properties and potential biological activities of these compounds. Each member of this family exhibits unique properties based on the specific substitution pattern and position of functional groups, allowing for systematic structure-activity relationship studies.
| Compound | CAS Number | Substitution Pattern | Molecular Weight |
|---|---|---|---|
| This compound | 1609400-71-6 | ortho-propoxy | 298.81 g/mol |
| 4-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride | 1609406-81-6 | para-propoxy | 298.81 g/mol |
| 3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde | 687635-75-2 | meta-methoxy, para-propoxy | 292.37 g/mol |
| 2-chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde | 848847-23-4 | ortho-chloro, para-propoxy | 296.79 g/mol |
Current Research Landscape
The current research landscape surrounding this compound reflects growing interest in piperazine-containing compounds for pharmaceutical applications. Recent studies have demonstrated that piperazine derivatives can exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound position it as a potential candidate for investigation in these therapeutic areas.
Contemporary research efforts have focused on exploring the structure-activity relationships within the piperazinyl-propoxy benzaldehyde family, with particular attention to how substitution patterns affect biological activity and pharmacokinetic properties. Studies have shown that modifications to the piperazine ring, such as the methyl substitution present in this compound, can significantly influence binding affinity and selectivity for biological targets. The propoxy linker length and the position of attachment to the benzaldehyde ring are also critical factors that researchers are systematically investigating.
Current synthetic methodologies for preparing this compound and related compounds typically involve multi-step approaches that include alkylation reactions, nucleophilic substitutions, and salt formation procedures. These synthetic routes are being optimized to improve yields, reduce reaction times, and minimize the use of hazardous reagents, reflecting the broader trend toward green chemistry principles in pharmaceutical synthesis.
The compound's chemical and physical properties continue to be characterized through advanced analytical techniques, providing researchers with detailed understanding of its behavior in various environments. Key properties that have been established include its molecular formula (C15H23ClN2O2), molecular weight (298.81 g/mol), and structural identifiers such as its SMILES notation (CN1CCN(CC1)CCCOC2=CC=CC=C2C=O.Cl). These fundamental data support ongoing research efforts and facilitate computational modeling studies aimed at predicting biological activities and optimizing synthetic approaches.
Properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-16-8-10-17(11-9-16)7-4-12-19-15-6-3-2-5-14(15)13-18;/h2-3,5-6,13H,4,7-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMUZNXPMAZERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=CC=C2C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-71-6 | |
| Record name | Benzaldehyde, 2-[3-(4-methyl-1-piperazinyl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution of Halogenated Benzaldehyde Intermediates
The most widely reported method involves a two-step process:
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Synthesis of 2-(3-chloropropoxy)benzaldehyde :
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2-Hydroxybenzaldehyde reacts with 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (12 h, 65°C), yielding 2-(3-chloropropoxy)benzaldehyde with 78–85% efficiency.
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Alternative alkylating agents (e.g., 1-chloro-3-iodopropane) in dimethylformamide (DMF) at 90°C for 8 h achieve comparable yields (82%).
-
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Piperazine Coupling and Salt Formation :
Reductive Amination of Aldehyde-Piperazine Precursors
A modified approach leverages reductive amination to streamline the synthesis:
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Formation of 3-(4-methylpiperazin-1-yl)propan-1-amine :
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Coupling with 2-Hydroxybenzaldehyde :
Multicomponent One-Pot Synthesis Under Catalytic Conditions
Emerging methodologies employ InCl₃-catalyzed reactions to reduce step count:
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Reaction Components :
-
Optimized Conditions :
Reaction Optimization and Byproduct Analysis
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts Identified |
|---|---|---|---|---|
| Diethylene glycol | 110–120 | 24 | 75 | <5% Bis-alkylated piperazine |
| DMF | 90 | 8 | 82 | 8–12% Dehydrohalogenation products |
| Ethanol/water | 40 (ultrasound) | 0.33 | 92 | None detected |
Catalytic Enhancements
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InCl₃ : Reduces activation energy for C–O bond formation in propoxy linkages, confirmed via DFT calculations.
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Ultrasound irradiation : Enhances mass transfer, reducing reaction times by 60% compared to thermal methods.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzoic acid.
Reduction: 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The presence of the piperazine ring in 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their roles in treating various conditions, including:
- Anxiety Disorders
- Depression
- Schizophrenia
Research indicates that piperazine derivatives often exhibit significant binding affinities to serotonin and dopamine receptors, making them candidates for further pharmacological exploration .
Pharmacological Studies
While specific biological activity data on this compound is limited, related piperazine derivatives have demonstrated various pharmacological effects. Studies have shown that compounds containing piperazine rings can influence:
- Neurotransmitter activity
- Receptor interactions
- Potential anti-cancer properties
For instance, related compounds have been evaluated for their ability to induce apoptosis in cancer cells and modulate cell cycle progression .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in several chemical reactions typical of aldehydes and amines, including:
- Nucleophilic addition reactions
- Coupling reactions for the synthesis of more complex molecules
This versatility makes it valuable in developing new pharmaceuticals and other chemical entities.
Case Study 1: Piperazine Derivatives in Drug Development
A study focused on the synthesis and evaluation of various piperazine derivatives highlighted their potential as therapeutic agents. The derivatives showed promising results in binding to serotonin receptors, indicating their applicability in treating mood disorders .
Case Study 2: Detection of Piperazine Compounds
Research conducted on detecting piperazine derivatives using liquid chromatography-mass spectrometry (LC-MS) demonstrated effective methods for identifying these compounds in biological samples. This method could be applied to study the pharmacokinetics of this compound and its metabolites.
Data Tables
Mechanism of Action
The mechanism of action of 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
- Key Observations: The target compound’s aldehyde group distinguishes it from SKF-96365 (imidazole) and diABZI (benzimidazole). Aldehydes can participate in Schiff base formation, enabling conjugation or crosslinking in biochemical applications. Propoxy linkers in SKF-96365 and diABZI suggest this moiety enhances membrane permeability or spatial positioning of pharmacophores .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
| Property | Target Compound | SKF-96365 | diABZI STING Agonist-1 | 4-(4-Methyl-1-piperazinyl)aniline |
|---|---|---|---|---|
| Molecular Weight (g/mol)* | ~352.9 | ~487.0 | ~1,148.8 | ~191.3 |
| Solubility | High (HCl salt) | High (HCl salt) | Moderate (tri-HCl salt) | Moderate |
| Key Functional Group Reactivity | Aldehyde (electrophilic) | Imidazole (basic) | Carboxamide (H-bonding) | Aniline (nucleophilic) |
*Calculated based on molecular formulas.
Biological Activity
2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its structural features, particularly the presence of a piperazine ring. This compound is noted for its potential biological activities, which are primarily attributed to the interactions of its functional groups with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C15H23ClN2O2
- Molecular Weight : Approximately 298.81 g/mol
- Functional Groups : Piperazine ring, aldehyde group, propoxy side chain
The unique arrangement of these functional groups suggests possible interactions with neurotransmitter systems and other biological pathways, making it a candidate for pharmacological investigation.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety is known to engage with various biological receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, several studies have highlighted the following potential activities:
- Anticonvulsant Activity : Similar piperazine derivatives have been shown to exhibit anticonvulsant properties through inhibition of neurotransmitter receptors involved in seizure activity .
- Neurotransmitter Modulation : The piperazine structure suggests potential interactions with serotonin and dopamine receptors, which may influence mood and cognitive functions.
- Antimicrobial Properties : Compounds containing piperazine rings have demonstrated antimicrobial activity against various bacterial strains, indicating that derivatives like this compound may also possess similar properties .
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds reveals distinct biological profiles influenced by structural variations. Below is a summary table detailing key similarities and differences:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | C15H23ClN2O2 | Piperazine moiety | Potential anticonvulsant and antimicrobial effects |
| 3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde hydrochloride | C15H23ClN2O2 | Similar structure | Investigated for drug development in cancer therapy |
| 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzoic acid | C15H23N2O3 | Contains carboxylic acid | Antimicrobial properties observed |
Case Studies and Research Findings
- Anticonvulsant Study : A study on piperazine derivatives indicated that modifications to the piperazine ring significantly enhanced anticonvulsant activity. The results suggested that specific substitutions could optimize binding affinity to target receptors involved in seizure modulation .
- Antimicrobial Evaluation : Research has demonstrated that piperazine-containing compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested using agar diffusion methods, showing zones of inhibition comparable to standard antibiotics .
- Neuropharmacological Assessment : In vitro studies have shown that certain piperazine derivatives can inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Q & A
Q. How can researchers resolve inconsistencies in HPLC purity results across different laboratories?
- Methodological Answer : Standardize mobile phase composition (e.g., 0.1% TFA in acetonitrile/water) and column temperature (25°C). Inter-lab validation using shared reference standards (e.g., USP-certified materials) minimizes variability. For example, impurity profiling of related benzaldehyde compounds requires peak spiking with synthetic impurities (e.g., 4-hydroxybenzaldehyde) to confirm retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
